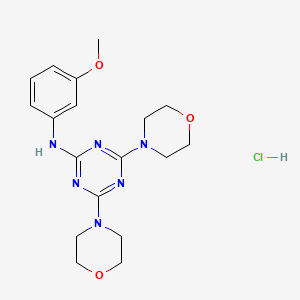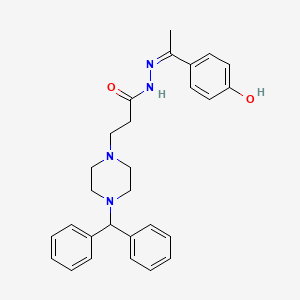
(Z)-3-(4-benzhydrylpiperazin-1-yl)-N'-(1-(4-hydroxyphenyl)ethylidene)propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(4-benzhydrylpiperazin-1-yl)-N’-(1-(4-hydroxyphenyl)ethylidene)propanehydrazide is a complex organic compound that features a piperazine ring, a benzhydryl group, and a hydrazide moiety. Compounds with such structures are often studied for their potential pharmacological properties, including their roles as receptor antagonists or enzyme inhibitors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-benzhydrylpiperazin-1-yl)-N’-(1-(4-hydroxyphenyl)ethylidene)propanehydrazide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via a nucleophilic substitution reaction using benzhydryl chloride and the piperazine derivative.
Formation of the Hydrazide Moiety: The hydrazide can be formed by reacting the appropriate hydrazine derivative with a carboxylic acid or ester.
Final Coupling Reaction: The final step involves coupling the piperazine derivative with the hydrazide under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions could target the hydrazide moiety, potentially converting it to an amine.
Substitution: The benzhydryl group may participate in nucleophilic substitution reactions, especially under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Acidic conditions using hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazide derivatives.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology
It may serve as a ligand in receptor binding studies, helping to elucidate the structure-activity relationships of various biological targets.
Medicine
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (Z)-3-(4-benzhydrylpiperazin-1-yl)-N’-(1-(4-hydroxyphenyl)ethylidene)propanehydrazide would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, inhibiting their activity or modulating their function. The molecular targets could include G-protein coupled receptors (GPCRs) or enzymes involved in metabolic pathways.
類似化合物との比較
Similar Compounds
(Z)-3-(4-benzhydrylpiperazin-1-yl)-N’-(1-(4-hydroxyphenyl)ethylidene)propanehydrazide: Unique due to its specific combination of functional groups.
Other Piperazine Derivatives: Often used in pharmacology for their diverse biological activities.
Benzhydryl Compounds: Known for their stability and ability to interact with various biological targets.
Uniqueness
The uniqueness of (Z)-3-(4-benzhydrylpiperazin-1-yl)-N’-(1-(4-hydroxyphenyl)ethylidene)propanehydrazide lies in its specific structure, which may confer unique binding properties and biological activities compared to other similar compounds.
特性
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-N-[(Z)-1-(4-hydroxyphenyl)ethylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O2/c1-22(23-12-14-26(33)15-13-23)29-30-27(34)16-17-31-18-20-32(21-19-31)28(24-8-4-2-5-9-24)25-10-6-3-7-11-25/h2-15,28,33H,16-21H2,1H3,(H,30,34)/b29-22- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYFDZJUSQRFCM-IADYIPOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
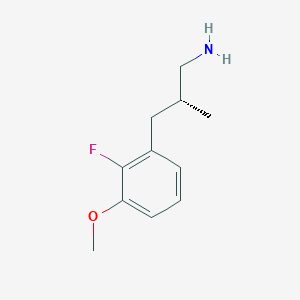
![methyl 4-{2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzoate](/img/structure/B2598778.png)
![N-phenyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2598780.png)
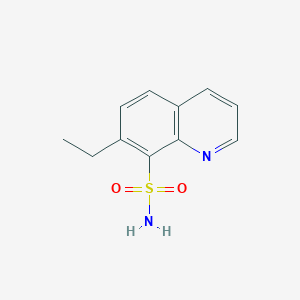
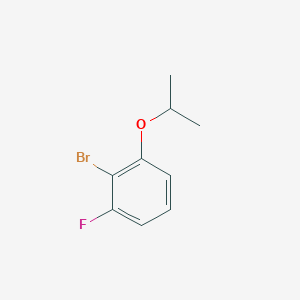
![ethyl 2-(2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate](/img/structure/B2598785.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2598786.png)
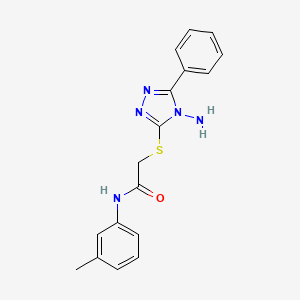
![3,4,5-triethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2598789.png)
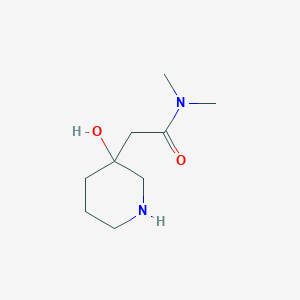
![2-hydroxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]quinoline-4-carboxamide](/img/structure/B2598793.png)

![N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2598797.png)
